molecular formula C20H23Cl2N3O2 B1623810 Peraclopone CAS No. 96164-19-1

Peraclopone

Cat. No.: B1623810
CAS No.: 96164-19-1
M. Wt: 408.3 g/mol
InChI Key: IAKCDZCRAWGHFD-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peraclopone: is a hypolidemic drug known for its ability to inhibit the enzyme 7-dehydrocholesterol reductase. This inhibition is crucial as it blocks the final step in cholesterol biosynthesis, leading to a significant reduction in plasma sterol concentration. When administered to rats, this compound rapidly replaces membrane cholesterol with its immediate precursor, 7-dehydrocholesterol .

Preparation Methods

Industrial Production Methods: : Industrial production of peraclopone typically involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary and not disclosed in public literature.

Chemical Reactions Analysis

Types of Reactions: : Peraclopone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Peraclopone has a wide range of scientific research applications, including:

Mechanism of Action

Peraclopone exerts its effects by inhibiting the enzyme 7-dehydrocholesterol reductase. This enzyme is responsible for the final step in cholesterol biosynthesis. By blocking this step, this compound prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol in cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Simvastatin: Another hypolidemic drug that inhibits a different enzyme in the cholesterol biosynthesis pathway.

    Atorvastatin: Similar to simvastatin, it targets a different step in cholesterol synthesis.

    Lovastatin: Also inhibits cholesterol biosynthesis but through a different mechanism.

Uniqueness: : Peraclopone is unique in its specific inhibition of 7-dehydrocholesterol reductase, making it distinct from other hypolidemic drugs that target different enzymes in the cholesterol biosynthesis pathway. This specificity allows for targeted reduction of cholesterol levels with potentially fewer side effects .

Properties

CAS No.

96164-19-1

Molecular Formula

C20H23Cl2N3O2

Molecular Weight

408.3 g/mol

IUPAC Name

1-[(E)-(4-chlorophenyl)methylideneamino]oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C20H23Cl2N3O2/c21-17-7-5-16(6-8-17)13-23-27-15-18(26)14-24-9-11-25(12-10-24)20-4-2-1-3-19(20)22/h1-8,13,18,26H,9-12,14-15H2/b23-13+

InChI Key

IAKCDZCRAWGHFD-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC(CO/N=C/C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl

SMILES

C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.